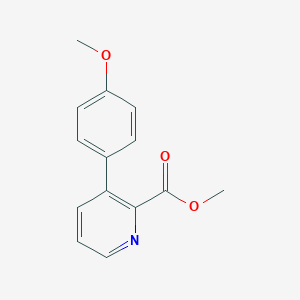
tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the formation of the quinoxaline core through the condensation of an appropriate diamine with a diketone. This reaction is usually carried out under acidic conditions to facilitate the formation of the heterocyclic ring.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective reduction reaction. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to achieve this transformation.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. This can lead to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers and esters.
科学研究应用
Chemistry
In chemistry, tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain neurological disorders due to its interaction with specific receptors in the brain.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- tert-Butyl (4aS,5R,8aS)-8a-[(2S)-2-{N-[(tert-butoxy)carbonyl]-2-(trimethylsilyl)ethanesulfonamido}-8-(oxan-2-yloxy)octa-3-in-1-yl]-2-(4-methoxyphenyl)-1-oxo-1,2,3,4,4a,5,6,8a-octahydroisoquinolin-5-yl acetate
- 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Uniqueness
tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group
属性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
tert-butyl (4aS,5R,8aS)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 |
InChI 键 |
KPPATZYVVKCOPW-AXFHLTTASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC[C@H]2O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)

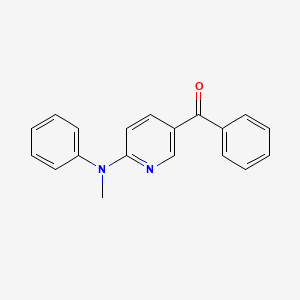
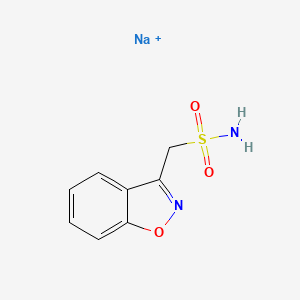
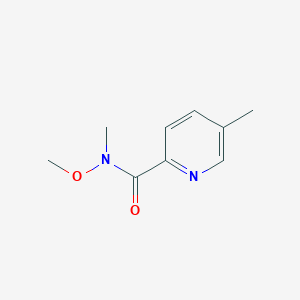
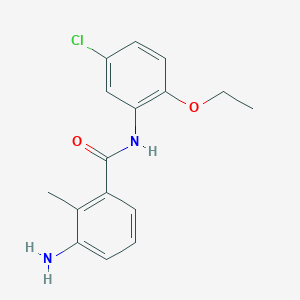

![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
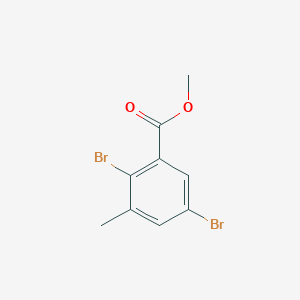
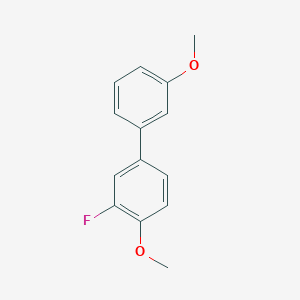
![2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol](/img/structure/B13000775.png)
